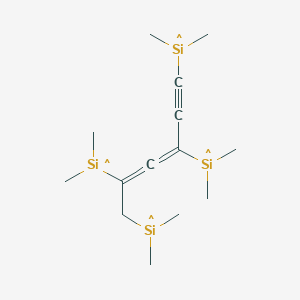
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- is a complex organosilicon compound characterized by its unique structure, which includes multiple unsaturated carbon-carbon bonds and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydrosilylation of 3,4-hexadien-1-yne with a silane reagent in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum or rhodium-based catalysts are commonly used.
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 50°C to 100°C.
Solvent: Solvents such as toluene or hexane are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the unsaturated bonds to saturated ones.
Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Saturated silane compounds.
Substitution: Halogenated silane derivatives.
Scientific Research Applications
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Nanotechnology: Utilized in the fabrication of nanoscale devices and materials.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical imaging.
Mechanism of Action
The mechanism of action of Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- involves its interaction with molecular targets through its unsaturated bonds and silicon atoms. The compound can form covalent bonds with various substrates, leading to the formation of stable complexes. The pathways involved include:
Covalent Bond Formation: Interaction with nucleophiles or electrophiles.
Catalytic Activity: Acts as a catalyst in certain organic reactions.
Comparison with Similar Compounds
Similar Compounds
- Silane, 1,2-butadiene-1,3,4,5-tetrayltetrakis*dimethyl-
- Silane, 2,3-pentadiene-1,4,5,6-tetrayltetrakis*dimethyl-
Uniqueness
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- is unique due to its specific arrangement of unsaturated bonds and silicon atoms, which confer distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
Molecular Formula |
C14H26Si4 |
|---|---|
Molecular Weight |
306.70 g/mol |
InChI |
InChI=1S/C14H26Si4/c1-15(2)10-9-13(17(5)6)11-14(18(7)8)12-16(3)4/h12H2,1-8H3 |
InChI Key |
ICWQCAORBMRVCM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CC(=C=C(C#C[Si](C)C)[Si](C)C)[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















